Fluorexetamine Hydrochloride

Forensic toxicology Isomer identification Reference standard validation

This authenticated fluorexetamine hydrochloride (3-fluoro-2-oxo PCE) reference standard (≥98%) resolves the documented isomer misassignment: 100% of pre-2023 'FXE' samples were actually 2-fluoro-2-oxo PCE (CanKet). Only batch-specific CoA-verified material enables definitive isomer differentiation by LC-MS/MS or GC-MS. Zero ketamine immunoassay cross-reactivity means unauthenticated substitutes risk false-negative reporting. Solubility: DMF 5 mg/mL, DMSO/EtOH 10 mg/mL, PBS 5 mg/mL. For forensic, toxicology, and law enforcement isomer confirmation.

Molecular Formula C14H19ClFNO
Molecular Weight 271.76 g/mol
Cat. No. B10827429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorexetamine Hydrochloride
Molecular FormulaC14H19ClFNO
Molecular Weight271.76 g/mol
Structural Identifiers
SMILESCCNC1(CCCCC1=O)C2=CC(=CC=C2)F.Cl
InChIInChI=1S/C14H18FNO.ClH/c1-2-16-14(9-4-3-8-13(14)17)11-6-5-7-12(15)10-11;/h5-7,10,16H,2-4,8-9H2,1H3;1H
InChIKeyNKESGDXNJKATKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluorexetamine Hydrochloride: Analytical Reference Standard Specifications and Forensic Procurement Guide


Fluorexetamine hydrochloride (FXE hydrochloride, 3-fluoro-2-oxo PCE hydrochloride) is a synthetic dissociative compound classified within the arylcyclohexylamine structural family [1]. Its molecular structure consists of a cyclohexanone core bearing an N-ethylamino substituent and a 3-fluorophenyl ring at the alpha position, with a free base molecular weight of 235.30 g/mol and a hydrochloride salt molecular weight of 271.76 g/mol . Unlike many emerging novel psychoactive substances for which certified reference materials are unavailable, authenticated analytical standards for this compound are commercially accessible, enabling definitive identification and quantification in forensic and toxicological investigations .

Why Fluorexetamine Hydrochloride Cannot Be Interchanged with Ketamine Analogs or 2-Fluoro Positional Isomers in Analytical and Forensic Workflows


Procurement of a compound identified solely as 'fluorexetamine' without verified analytical specifications introduces substantial risk of isomer misassignment. Forensic testing data from DrugsData.org (Erowid) revealed that all samples analyzed prior to early 2023 and sold as 'fluorexetamine' (3-fluoro-2-oxo PCE) actually contained the positional isomer 2-fluoro-2-oxo PCE (2-FXE, CanKet) when re-examined against a newly available certified reference standard [1]. Furthermore, the compound exhibits no cross-reactivity with standard bedside ketamine immunoassays, and its metabolites overlap with those of 2-fluorodeschloroketamine (2F-DCK), creating a high probability of misidentification in routine toxicology testing when a verified reference standard is not employed [2]. For laboratories conducting confirmatory analysis, substituting an unauthenticated material or a ketamine analog reference standard is analytically invalid and may result in false-positive or false-negative reporting.

Fluorexetamine Hydrochloride: Quantitative Differentiation Evidence for Scientific Selection


Positional Isomer Differentiation: 3-Fluoro-2-oxo PCE Versus 2-Fluoro-2-oxo PCE by Certified Reference Standard

Certified reference standard availability has definitively resolved the widespread misidentification of the 3-fluoro positional isomer. A retrospective reanalysis by DrugsData.org demonstrated that 100% (n = all samples tested) of materials sold as 'fluorexetamine' prior to early 2023 were actually the 2-fluoro-2-oxo PCE (2-FXE, CanKet) isomer [1]. No sample tested by this laboratory to date has contained the 3-fluoro isomer as the sole active component [1]. Authentication of the correct positional isomer therefore requires comparison against a verified reference standard of the hydrochloride salt with defined purity specifications.

Forensic toxicology Isomer identification Reference standard validation

Analytical Reference Standard Purity Specification: ≥98% Fluorexetamine Hydrochloride with Solubility Profile for Method Development

Fluorexetamine hydrochloride is commercially available as an analytical reference standard with a certified purity of ≥98% and a defined solubility profile across multiple solvents relevant to sample preparation and chromatographic method development . The free base compound has a predicted log(S) value of -2.921 mol/L, corresponding to an estimated aqueous solubility of approximately 0.28 mg/mL [1]. This quantitative solubility information, combined with batch-specific certificates of analysis and access to GC-MS spectral library data, enables reproducible analytical method development.

Method validation Reference material Solubility parameters

Immunoassay Cross-Reactivity Profile: Negative Bedside Ketamine Immunoassay Result Necessitating Confirmatory MS Analysis

Clinical toxicology data from the Hong Kong Hospital Authority Toxicology Reference Laboratory demonstrate that fluorexetamine does not cross-react with standard bedside ketamine immunoassay screening tests [1]. This absence of cross-reactivity is a defined analytical characteristic with direct implications for laboratory workflow design. Additionally, FXE shares common metabolites with 2-fluorodeschloroketamine (2F-DCK), which may lead to misidentification of FXE metabolites as 2F-DCK metabolites on routine toxicology testing without confirmatory mass spectrometry using a verified reference standard [1].

Toxicology screening Immunoassay interference Confirmatory testing

Metabolism and Toxicological Detection: Shared Metabolite Profile with 2F-DCK and CYP450 Isoform Involvement

Fluorexetamine shares common metabolites with 2-fluorodeschloroketamine (2F-DCK), creating analytical ambiguity in routine toxicology testing when a verified reference standard is not employed for confirmatory analysis [1]. In silico metabolic prediction identifies multiple CYP450 isoforms (CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4) as involved in its biotransformation, primarily via hydroxylation of alicyclic secondary carbons and hydroxylation of the benzene ring at positions ortho to electron-donating groups [2]. Clinically, FXE exhibits a toxicity profile comparable to ketamine and 2F-DCK, with co-ingestion of other recreational drugs common among confirmed cases (n=14 patients identified in Hong Kong since mid-2023) [1].

Drug metabolism CYP450 enzymes Metabolite identification

Fluorexetamine Hydrochloride: Evidence-Backed Procurement and Application Scenarios


Forensic Toxicology Confirmatory Analysis of FXE in Biological Specimens

Forensic and clinical toxicology laboratories encountering immunoassay-negative specimens with suspected dissociative drug exposure should procure fluorexetamine hydrochloride analytical reference standard (≥98% purity) for confirmatory LC-MS/MS or GC-MS method development and calibration . The documented absence of cross-reactivity with standard ketamine immunoassays necessitates confirmatory instrumental analysis [1]. Use of this authenticated standard enables accurate differentiation of FXE from 2F-DCK despite their shared metabolite profile, preventing false-negative reporting in cases of FXE intoxication [1].

Positional Isomer Identification and Seized Drug Analysis

Law enforcement and drug chemistry laboratories analyzing seized materials labeled as 'FXE' or 'fluorexetamine' must employ certified reference standards for both 3-fluoro-2-oxo PCE and 2-fluoro-2-oxo PCE positional isomers. The documented history of widespread isomer misassignment (100% of pre-2023 'fluorexetamine' samples were actually 2-FXE upon reanalysis) demonstrates that chromatographic retention time or mass spectral matching alone is insufficient for isomer differentiation. A verified hydrochloride reference standard with batch-specific certificate of analysis is essential for accurate isomer identification and legally defensible reporting.

Analytical Method Development and Validation for Novel Psychoactive Substance Panels

Laboratories developing targeted or non-targeted analytical methods for novel psychoactive substance screening panels should incorporate fluorexetamine hydrochloride as a calibration standard with defined solubility parameters (DMF 5 mg/mL, DMSO 10 mg/mL, Ethanol 10 mg/mL, PBS pH 7.2 5 mg/mL) . The availability of batch-specific certificates of analysis, GC-MS spectral library data, and documented physicochemical characterization provides the quantitative foundation required for method validation according to forensic and clinical laboratory accreditation standards .

Academic Research on Arylcyclohexylamine Structure-Activity Relationships

Academic pharmacology and medicinal chemistry research programs investigating arylcyclohexylamine structure-activity relationships may utilize analytically verified fluorexetamine hydrochloride to ensure compound identity integrity when comparing the 3-fluoro substitution pattern against related analogs (e.g., 2-FXE, 2F-DCK, ketamine, MXE). The documented absence of peer-reviewed quantitative binding affinity data for this compound underscores the importance of using authenticated material for any comparative pharmacological studies, thereby ensuring that any generated data can be reliably attributed to the intended molecular entity rather than an isomeric or chemical contaminant [1].

Technical Documentation Hub

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